molecular formula C23H24N4O3 B10956469 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10956469
M. Wt: 404.5 g/mol
InChI Key: UBSRRTIRLSPOIL-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include benzyl derivatives, pyrazole intermediates, and methoxyphenyl compounds. Common synthetic routes could involve:

    Formation of the pyrazole ring: This could be achieved through cyclization reactions involving hydrazines and diketones.

    Introduction of the benzyl group: This step might involve alkylation reactions using benzyl halides.

    Formation of the oxazole ring: This could be done through cyclization reactions involving amino alcohols and carboxylic acids.

    Final coupling reaction: The final step might involve coupling the pyrazole and oxazole intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It could be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole or oxazole derivatives with comparable structures and properties. Examples could be:

  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

The uniqueness of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-15-22(16(2)27(25-15)14-17-9-5-4-6-10-17)24-23(28)21-13-19(26-30-21)18-11-7-8-12-20(18)29-3/h4-12,21H,13-14H2,1-3H3,(H,24,28)

InChI Key

UBSRRTIRLSPOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3CC(=NO3)C4=CC=CC=C4OC

Origin of Product

United States

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